molecular formula C18H18N4O2 B6472028 4-(4-cyanoquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide CAS No. 2640976-49-2

4-(4-cyanoquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B6472028
CAS No.: 2640976-49-2
M. Wt: 322.4 g/mol
InChI Key: JTBATWXJHBTXRR-UHFFFAOYSA-N
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Description

4-(4-cyanoquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound that belongs to the quinoline family Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyanoquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are both cost-effective and environmentally friendly. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(4-cyanoquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pressures, and the use of specific solvents to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

4-(4-cyanoquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-cyanoquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 4-hydroxy-2-quinolones
  • 2-hydroxyquinoline
  • 4-methoxy-2-phenylquinoline

Uniqueness

What sets 4-(4-cyanoquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide apart is its unique structural combination of a quinoline core with a cyano group and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

4-(4-cyanoquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c19-10-12-9-17(21-15-4-2-1-3-14(12)15)22-7-8-24-16(11-22)18(23)20-13-5-6-13/h1-4,9,13,16H,5-8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBATWXJHBTXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=NC4=CC=CC=C4C(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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